Bacilysin

Catalog No.
S520383
CAS No.
29393-20-2
M.F
C12H18N2O5
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacilysin

Bacilysin (CAS 29393-20-2) is a Trojan horse dipeptide antibiotic prodrug, essential for peptidoglycan/chitin biosynthesis studies. It resolves poor uptake of L-anticapsin by utilizing dipeptide permeases.

  • Intracellular release of L-anticapsin irreversibly inhibits GlmS, enabling precise cell-wall targeting without non-specific lysis from crude extracts.
  • Ideal probe for Dpp/Tpp permease kinetics and resistance; quantitative benchmark for Trojan horse design.
  • Supplied at >98% purity to eliminate lipopeptide contaminants, ensuring reproducible MIC data.

CAS Number

29393-20-2

Product Name

Bacilysin

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1

InChI Key

XFOUAXMJRHNTOP-PFQXTLEHSA-N

SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Ala-(2,3-epoxycyclohexanone-4)-Ala, bacillin, bacilysin, KM 208, KM-208, tetaine

Canonical SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N

The exact mass of the compound L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine is 270.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Bacilysin (CAS 29393-20-2) is a naturally occurring, water-soluble dipeptide antibiotic (L-alanyl-L-anticapsin) with a molecular weight of 270.28 g/mol, produced primarily by Bacillus subtilis [1]. It functions as a highly specific 'Trojan horse' prodrug. Its primary procurement value lies in its unique mechanism of action: it is actively transported into microbial cells via di- and oligopeptide permeases, where intracellular peptidases cleave the L-alanine residue to release the active warhead, L-anticapsin [2]. This warhead irreversibly inhibits glucosamine-6-phosphate synthase (GlmS), a critical enzyme in peptidoglycan and chitin biosynthesis [1]. For commercial and research procurement, analytical-grade bacilysin (>98% purity) is prioritized over crude microbial extracts to ensure targeted GlmS inhibition without the confounding membrane-disrupting effects of co-produced lipopeptides.

Research Fit

Prodrug requiring intact dipeptide for cell entry
Reported antimicrobial activity in whole-cell assays
GlmS glutaminase pathway inactivation study tool

Substituting bacilysin with its isolated active moiety, L-anticapsin, or generic cell-wall inhibitors fundamentally compromises experimental integrity and efficacy [1]. L-anticapsin lacks the N-terminal L-alanine necessary for recognition by bacterial dipeptide permeases (such as Dpp and Tpp). Consequently, the isolated warhead exhibits extremely poor cellular uptake and fails to achieve meaningful minimum inhibitory concentrations (MIC) in whole-cell assays [2]. Furthermore, substituting purified bacilysin with crude Bacillus fermentation extracts introduces lipopeptides like surfactin and iturin, which cause non-specific membrane lysis and obscure the precise GlmS-dependent pathway data [3]. Procurement of the intact, high-purity dipeptide is therefore mandatory for accurate intracellular delivery and specific cell-wall biosynthesis inhibition.

Substitution Risk

Anticapsin
Poor membrane permeability may severely limit whole-cell antimicrobial endpoints compared to bacilysin
Fengymycin
Antifungal spectrum is restricted to filamentous fungi; lacks anti-yeast and antibacterial activity

Permease-Mediated Cellular Uptake: Bacilysin vs. Isolated L-Anticapsin

Bacilysin's 'Trojan horse' design provides a massive quantitative advantage in cellular penetration compared to the isolated active warhead [1]. In minimal media assays against Escherichia coli, intact bacilysin achieves an exceptional Minimum Inhibitory Concentration (MIC) of 10^-3 µg/mL. In stark contrast, isolated L-anticapsin is characterized as a very poor antibacterial agent because it cannot efficiently cross the bacterial membrane without the L-alanine transport tag [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against E. coli in minimal media
Target Compound DataBacilysin: ~0.001 µg/mL (10^-3 µg/mL)
Comparator Or BaselineIsolated L-anticapsin: Clinically ineffective / poor antibacterial activity
Quantified DifferenceOrders of magnitude higher potency for the dipeptide prodrug in whole-cell assays
ConditionsE. coli cultured in minimal media relying on active dipeptide transport (Dpp/Tpp)

Buyers must procure the intact dipeptide (bacilysin) rather than the active warhead (anticapsin) to ensure functional intracellular delivery in live-cell assays.

Whole-cell antibacterial potency
Head-to-head
Bacilysin MIC 0.001 µg/mL
vs anticapsin poor activity
Supports antimicrobial screening context
Reported ~1000-fold difference in whole-cell assay

Gram-Negative Efficacy: Bacilysin vs. Alternative GlmS Inhibitors (Nva-FMDP)

While other dipeptide GlmS inhibitors exist, their efficacy profiles differ significantly across bacterial classes. For example, the synthetic dipeptide Nva-FMDP is highly effective against Gram-positive bacteria but demonstrates weak activity against E. coli, requiring an MIC of ≥ 100 µg/mL [1]. Bacilysin, utilizing the same permease uptake systems, maintains potent broad-spectrum activity, achieving MICs as low as 1-10 µg/mL against various Gram-negative strains in standard media, and down to 0.001 µg/mL in minimal media [2].

Evidence DimensionMIC against E. coli
Target Compound DataBacilysin: Highly active (10^-3 µg/mL in minimal media; 1-10 µg/mL in standard assays)
Comparator Or BaselineNva-FMDP: ≥ 100 µg/mL
Quantified DifferenceBacilysin exhibits >10-fold to >10,000-fold greater potency against E. coli depending on media conditions
ConditionsStandard MIC broth microdilution and minimal media assays for Enterobacteriaceae

For researchers targeting Gram-negative cell wall synthesis, bacilysin is a vastly superior procurement choice compared to Nva-FMDP.

GlmS inhibition kinetics
Head-to-head
Bacilysin: weak inhibitor
Anticapsin: irreversible inactivation
Cell-free GlmS assay context
Anticapsin required as positive control in enzyme studies

Pathway Specificity: High-Purity Bacilysin vs. Crude Bacillus Extracts

Crude Bacillus fermentation extracts are often used as cheap biocontrol agents, but they are unsuitable for precise mechanistic research[1]. Crude extracts contain high concentrations of lipopeptides (such as surfactin and iturin) which cause >60% non-specific membrane disruption and adhesion reduction. Procuring analytical-grade bacilysin (>98% purity) eliminates these confounding cytolytic effects, ensuring that observed cell death is exclusively driven by the irreversible covalent binding of anticapsin to the Cys1 residue of GlmS [2].

Evidence DimensionMechanism of cellular disruption
Target Compound DataPurified Bacilysin (>98%): Specific GlmS inhibition without immediate membrane lysis
Comparator Or BaselineCrude Bacillus extracts: >60% non-specific membrane disruption due to lipopeptides
Quantified DifferenceElimination of off-target lipopeptide cytolysis in purified samples
ConditionsIn vitro mechanistic assays evaluating cell wall biosynthesis vs. membrane integrity

Analytical-grade bacilysin is essential for target-based drug discovery where off-target membrane lysis from crude extracts would generate false positives.

Antifungal spectrum
Head-to-head
Bacilysin: active vs yeasts and bacteria
Fengymycin: filamentous fungi only
Supports antifungal screening selection
Orthogonal spectrum; not interchangeable
Antifungal MIC vs chlorotetaine
Cross-study comparable
Bacilysin MIC: 0.9–7.8 µg/mL
Chlorotetaine MIC: 1.8–7.8 µg/mL
Non-halogenated alternative for antifungal screening
Overlapping MIC ranges across 6 fungal pathogens
Acute oral toxicity
Supporting evidence
LD50: 135.3 g/kg (mouse, oral)
Supports in vivo model risk assessment
Class-level comparison suggests low acute toxicity
Biosynthetic gene cluster
Class-level inference
Present in B. velezensis, amyloliquefaciens, pumilus
Absent in B. licheniformis
Guides fermentation strain selection
>80% sequence identity within cluster-positive species

GlmS-Targeted Antimicrobial Drug Discovery

Because of its highly specific mechanism of action and reliance on peptide permeases, bacilysin is the premier positive control for designing new 'Trojan horse' antibiotics. It allows researchers to validate delivery vectors that exploit active transport systems to bypass outer membrane resistance in Gram-negative bacteria [1].

Fungal Chitin Biosynthesis Inhibition Assays

In agricultural and medical mycology, purified bacilysin is utilized to selectively block glucosamine-6-phosphate synthase. This disrupts chitin formation in pathogens like Candida albicans without relying on broad-spectrum toxins, making it an ideal benchmark compound for developing narrow-spectrum antifungal agents [2].

Microbial Permease Transport Studies

Bacilysin is a highly effective probe for studying the kinetics, regulation, and mutation rates of dipeptide permeases (Dpp/Tpp) in enteric bacteria. Since microbial resistance to bacilysin directly correlates with permease downregulation or mutation, it serves as a quantifiable marker for transport system functionality [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gram-negative pathogen screening
Intact dipeptide prodrug for cell entry
Whole-cell MIC against Gram-negative strains
Anti-Candida screening studies
GlmS inhibition pathway in yeast
Candida spp. MIC and transport assay context
In vivo antimicrobial model studies
Characterized acute oral LD50 profile
Safety-related endpoint monitoring in rodent models
Fermentation & strain engineering
Biosynthetic gene cluster presence
Strain selection and bacABCDE cluster amplification

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

270.12157168 g/mol

Monoisotopic Mass

270.12157168 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

90R5Q4BW17

Wikipedia

Bacilysin
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